4-(4-CHLOROPHENYL)-4-OXO-N-{4H,6H,7H-PYRANO[4,3-D][1,3]THIAZOL-2-YL}BUTANAMIDE
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Overview
Description
4-(4-CHLOROPHENYL)-4-OXO-N-{4H,6H,7H-PYRANO[4,3-D][1,3]THIAZOL-2-YL}BUTANAMIDE is a complex organic compound that features a thiazole ring fused with a pyran ring This compound is of significant interest due to its potential biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROPHENYL)-4-OXO-N-{4H,6H,7H-PYRANO[4,3-D][1,3]THIAZOL-2-YL}BUTANAMIDE typically involves multi-step organic reactions. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields intermediate compounds that are further reacted with arylidenemalononitrile to form the final product .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(4-CHLOROPHENYL)-4-OXO-N-{4H,6H,7H-PYRANO[4,3-D][1,3]THIAZOL-2-YL}BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
4-(4-CHLOROPHENYL)-4-OXO-N-{4H,6H,7H-PYRANO[4,3-D][1,3]THIAZOL-2-YL}BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROPHENYL)-4-OXO-N-{4H,6H,7H-PYRANO[4,3-D][1,3]THIAZOL-2-YL}BUTANAMIDE involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in inflammatory pathways or bind to DNA, affecting gene expression .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
4-(4-CHLOROPHENYL)-4-OXO-N-{4H,6H,7H-PYRANO[4,3-D][1,3]THIAZOL-2-YL}BUTANAMIDE is unique due to its fused pyran-thiazole structure, which imparts distinct chemical and biological properties. This fusion enhances its potential interactions with biological targets, making it a promising candidate for drug development and other applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-4-oxobutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c17-11-3-1-10(2-4-11)13(20)5-6-15(21)19-16-18-12-7-8-22-9-14(12)23-16/h1-4H,5-9H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEXXPXKQVEVIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)NC(=O)CCC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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